Ethyl 4-oxo-4-(3-thienyl)butyrate

概要

説明

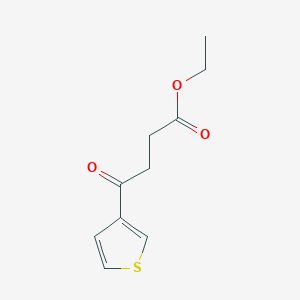

Ethyl 4-oxo-4-(3-thienyl)butyrate: is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thienyl group attached to a butyrate backbone, which includes a keto group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-4-(3-thienyl)butyrate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds via a Knoevenagel condensation , followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions: Ethyl 4-oxo-4-(3-thienyl)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like or in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-oxo-4-(3-thienyl)butyrate has been explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting carbonic anhydrase inhibition. This inhibition is useful in treating conditions such as glaucoma and ocular hypertension. For instance, related compounds have shown effectiveness in lowering intraocular pressure through topical administration .

Organic Synthesis

The compound's reactivity as a β-keto ester allows it to participate in various organic reactions, making it an essential building block for synthesizing more complex molecules. Its ability to undergo nucleophilic addition reactions and form new carbon-carbon bonds is particularly valuable in creating diverse chemical libraries for drug discovery.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents. The thienyl moiety may contribute to its biological activity, which warrants further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Pharmaceutical Development : Research has indicated that derivatives of this compound can serve as effective inhibitors for carbonic anhydrase, which is crucial in managing conditions related to elevated intraocular pressure .

- Organic Synthesis Innovations : Studies utilizing engineered ketoreductases have demonstrated the compound's utility in enantioselective synthesis processes, showcasing its importance in producing specific chiral compounds necessary for pharmaceutical applications .

- Antimicrobial Studies : Investigations into the antimicrobial properties of compounds containing the thienyl grou

作用機序

The mechanism of action of Ethyl 4-oxo-4-(3-thienyl)butyrate involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Ethyl 4-oxo-4-(3-thienyl)butyrate can be compared with other similar compounds such as:

Ethyl 4-oxo-4-phenylbutyrate: Similar structure but with a phenyl group instead of a thienyl group.

Ethyl 4-oxo-4-(2-furyl)butyrate: Contains a furan ring instead of a thiophene ring.

Ethyl 4-oxo-4-(3-pyridyl)butyrate: Features a pyridine ring in place of the thiophene ring.

Uniqueness: The presence of the thienyl group in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

生物活性

Ethyl 4-oxo-4-(3-thienyl)butyrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thienyl group, which contributes to its reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-40 | |

| Escherichia coli | 40-70 | |

| Proteus mirabilis | 30 |

The compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of DNA replication processes. The thienyl moiety is believed to play a crucial role in binding to bacterial enzymes, leading to cell death.

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted by Shafiee et al. (2007) investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound had a significant inhibitory effect, with an MIC lower than that of standard treatments like vancomycin. This suggests potential for use in treating resistant bacterial infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with other antibiotics. In vitro studies demonstrated enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting a potential strategy for overcoming antibiotic resistance.

特性

IUPAC Name |

ethyl 4-oxo-4-thiophen-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOHAAXPWQOPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641866 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473693-79-7 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。